N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
Description
N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzyl, chloro, methoxy, and sulfonyl groups attached to a glycinamide backbone.
Properties
Molecular Formula |
C22H19Cl3N2O4S |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H19Cl3N2O4S/c1-31-20-10-8-16(23)11-19(20)26-22(28)14-27(13-15-5-3-2-4-6-15)32(29,30)21-12-17(24)7-9-18(21)25/h2-12H,13-14H2,1H3,(H,26,28) |
InChI Key |
UYRZKHYZFQRESB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N2-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: This compound shares similar structural features but lacks the benzyl group.
N-benzyl-2-chloro-N-phenylacetamide: Similar in structure but with different functional groups and applications
Uniqueness
N~2~-benzyl-N-(5-chloro-2-methoxyphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
